molecular formula C4H5N3O4S B101662 5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo- CAS No. 17017-91-3

5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo-

Cat. No.: B101662
CAS No.: 17017-91-3
M. Wt: 191.17 g/mol
InChI Key: KDRFQWXSVKKJEZ-UHFFFAOYSA-N
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Description

5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo- is a useful research compound. Its molecular formula is C4H5N3O4S and its molecular weight is 191.17 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41963. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

5-Sulfaminouracil, also known as 2,4-dioxo-1H-pyrimidine-5-sulfonamide, is a synthetic bacteriostatic compound . It belongs to the family of sulfa drugs, which are known to inhibit the growth and multiplication of bacteria by preventing the production of folic acid

Mode of Action

It’s known to interact with electronically excited singlet and triplet states of riboflavin (rf), 1rf* and 3rf*, respectively . This interaction leads to the generation of reactive oxygen species, which are involved in the photodegradation of 5-Sulfaminouracil .

Pharmacokinetics

It’s known that some sulfa drugs are poorly metabolized and are excreted unchanged, causing their subsequent incorporation into the environment .

Result of Action

The result of 5-Sulfaminouracil’s action is the inhibition of bacterial growth and multiplication. This is achieved by disrupting the production of folic acid, a critical component for bacterial survival. The compound’s interaction with riboflavin also leads to its photodegradation .

Action Environment

The action of 5-Sulfaminouracil is influenced by environmental factors. For instance, in aqueous solutions where 5-Sulfaminouracil adopts different forms depending on the pH of the medium, the participation of singlet molecular oxygen [O2(1 Δg)] in its photodegradation is predominant . The compound is photodegraded more efficiently in a neutral environment, whereas it is quickly degraded in alkaline media . This suggests that the pH of the environment plays a significant role in the efficacy and stability of 5-Sulfaminouracil.

Properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O4S/c5-12(10,11)2-1-6-4(9)7-3(2)8/h1H,(H2,5,10,11)(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRFQWXSVKKJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066144
Record name 5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo-
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Molecular Weight

191.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17017-91-3
Record name 1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17017-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Sulfaminouracil
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017017913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Sulfaminouracil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41963
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Record name 5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo-
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Record name 5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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Record name 5-SULFAMINOURACIL
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Q & A

Q1: How effectively can 5-Sulfaminouracil be removed from water through photodegradation?

A: Research indicates that 5-Sulfaminouracil can be effectively degraded in water using visible light irradiation in the presence of riboflavin, a natural photosensitizer. [] This process generates reactive oxygen species, primarily singlet molecular oxygen (O2(1Δg)), which play a significant role in degrading the compound. Notably, the degradation is more efficient in alkaline environments (pH 12) compared to neutral pH conditions. [] This suggests that manipulating the pH of the water can enhance the photodegradation process, offering a potential solution for removing this bacteriostatic from water sources.

Q2: What computational methods are used to study 5-Sulfaminouracil and related compounds?

A: Computational chemistry techniques like Density Functional Theory (DFT) are employed to investigate the properties of 5-Sulfaminouracil and similar compounds. [] Studies utilize basis sets like B3LYP/6-31+G(d,p) and B3LYP/6-311+G(2d,p) to calculate various molecular properties, including NMR chemical shifts, vibrational frequencies (FT-IR and Raman), and UV-Vis absorption spectra. [] These calculations provide valuable insights into the compound's structure, electronic properties, and potential reactivity. Additionally, computational tools are utilized to predict pharmacokinetic properties, drug likeness, and bioactivity scores, which are essential for understanding the compound's behavior in biological systems. []

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